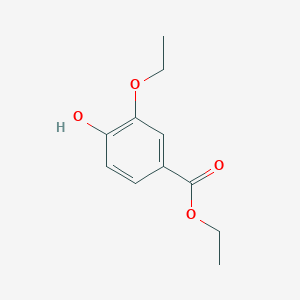

Ethyl 3-ethoxy-4-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethoxy-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKYWZZGQXLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Ethoxy 4 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy of ethyl 3-ethoxy-4-hydroxybenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning them to specific protons.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The proton at position 5, situated between the ethoxy and hydroxyl groups, typically appears as a doublet. The protons at positions 2 and 6 also produce characteristic signals, often as a doublet and a doublet of doublets, respectively, due to their coupling with neighboring protons.

The ethyl ester and ethoxy groups give rise to characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) protons (-CH2-) of the ethyl ester group appear as a quartet, coupled to the adjacent methyl protons. These methyl protons (-CH3) in turn appear as a triplet. Similarly, the ethoxy group at position 3 shows a quartet for its methylene protons and a triplet for its terminal methyl protons. The hydroxyl proton (-OH) at position 4 typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C5-H) | 6.9 - 7.1 | d | 1H |

| Aromatic-H (C2-H) | 7.5 - 7.7 | d | 1H |

| Aromatic-H (C6-H) | 7.5 - 7.7 | dd | 1H |

| Ester -OCH2- | 4.2 - 4.4 | q | 2H |

| Ester -CH3 | 1.3 - 1.5 | t | 3H |

| Ethoxy -OCH2- | 4.0 - 4.2 | q | 2H |

| Ethoxy -CH3 | 1.4 - 1.6 | t | 3H |

| Hydroxyl -OH | 5.0 - 6.0 (variable) | s (broad) | 1H |

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing in the range of 165-175 ppm. The aromatic carbons show signals in the region of 110-160 ppm. The carbons attached to oxygen atoms (C3, C4, and the ester C=O) are generally found at lower field strengths (higher ppm values) compared to the other aromatic carbons. The carbon atom of the ethyl ester's methylene group (-OCH2-) and the ethoxy group's methylene group (-OCH2-) appear in the range of 60-70 ppm. The methyl carbons (-CH3) of both the ethyl ester and ethoxy groups are the most shielded and appear at the highest field (lowest ppm values), typically between 14 and 16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 166.0 |

| C4 (C-OH) | 150.0 - 152.0 |

| C3 (C-OEt) | 145.0 - 147.0 |

| C1 (C-COOEt) | 122.0 - 124.0 |

| C6 | 123.0 - 125.0 |

| C2 | 115.0 - 117.0 |

| C5 | 114.0 - 116.0 |

| Ester -OCH2- | 60.0 - 62.0 |

| Ethoxy -OCH2- | 64.0 - 66.0 |

| Ester -CH3 | 14.0 - 15.0 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignment of this compound. chemspider.com

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which protons are attached to which carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity of different functional groups and for confirming the substitution pattern on the aromatic ring. For instance, HMBC can show correlations between the ester carbonyl carbon and the protons on the adjacent ethyl group, as well as with the aromatic protons at positions 2 and 6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. chemspider.com The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. nih.govnist.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and ethoxy groups are observed in the range of 2850-3100 cm⁻¹. A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. The C=C stretching vibrations of the aromatic ring typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Ester C=O | C=O Stretch | 1680 - 1720 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. chemspider.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 210.23 g/mol . nih.gov

Electron ionization (EI) is a common technique used in MS, which involves bombarding the molecule with high-energy electrons. This leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often predictable and provides valuable structural information. pharmacy180.com

For this compound, common fragmentation pathways include the loss of the ethoxy radical (-•OCH2CH3) from the ester group to form a stable acylium ion. Another typical fragmentation is the loss of an ethylene (B1197577) molecule (CH2=CH2) via a McLafferty rearrangement of the ethyl ester, followed by the loss of other small molecules or radicals. The fragmentation of the ethoxy group at position 3 can also occur. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the original molecule. pharmacy180.com

Computational Chemistry and Quantum Mechanical Analyses (e.g., Density Functional Theory)

Computational chemistry provides profound insights into molecular structure and reactivity through the lens of quantum mechanics. For a molecule like this compound, Density Functional Theory (DFT) would be a primary method of choice due to its balance of accuracy and computational cost. nih.gov Such studies are typically performed using specialized software like Gaussian, employing a specific functional (e.g., B3LYP or B3PW91) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation in an approximate manner. tcsedsystem.edudergipark.org.tr The output of these calculations provides a wealth of information about the molecule's electronic structure and energetic properties.

Optimized Structural Geometry and Conformational Analysis

A crucial first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. For this compound, this would involve analyzing the rotational freedom around several key single bonds: the C-O bond of the ethoxy group, the C-C bond connecting the ester group to the ring, and the C-O bond of the ester.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C1-C2 (Aromatic) | 1.39 Å |

| Bond Length | C4-O(H) | 1.36 Å |

| Bond Length | C3-O(Ethoxy) | 1.37 Å |

| Bond Angle | C2-C1-C6 (Aromatic) | 120.0° |

| Bond Angle | C3-C4-O(H) | 119.5° |

| Dihedral Angle | C2-C3-O-C(Ethyl) | 179.5° |

Frontier Molecular Orbital (FMO) Energy Levels (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. edu.krd The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups, while the LUMO would likely be distributed over the carbonyl group of the ester and the benzene ring.

From the HOMO and LUMO energy values, various global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). edu.krd

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Value (eV) (Illustrative) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (Egap) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl, ethoxy, and carbonyl groups, highlighting these as the most likely sites for hydrogen bonding and interaction with electrophiles. semanticscholar.orgresearchgate.net The hydrogen atom of the phenolic hydroxyl group would likely show a region of positive potential (blue), indicating its acidic nature. The aromatic ring would exhibit a gradient of potential influenced by the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing ester group. This visual tool is invaluable for predicting how the molecule will interact with other molecules and biological targets. rsc.org

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Pathways and Transformation Mechanisms

The transformation of Ethyl 3-ethoxy-4-hydroxybenzoate can proceed through several reaction pathways, primarily centered around the reactivity of its ester, phenol (B47542), and aromatic functionalities. The synthesis of this compound often involves the esterification of 3-ethoxy-4-hydroxybenzoic acid. nih.gov This foundational reaction establishes the ester linkage that is central to many of its subsequent transformations.

One of the primary transformation pathways for this compound is hydrolysis, which can be catalyzed by either acid or base, to yield 3-ethoxy-4-hydroxybenzoic acid and ethanol (B145695). libretexts.orgmasterorganicchemistry.com This reaction is a fundamental process that cleaves the ester bond. Another significant pathway is transesterification, where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol, a process also typically requiring a catalyst. byjus.com

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the positions of substitution being directed by the existing substituents. The hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing. This directing influence dictates the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

Furthermore, the functional groups themselves can be transformed. The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-like structures. nih.gov Conversely, the ester group can be reduced to a primary alcohol. These transformations highlight the versatility of this compound as a scaffold in organic synthesis.

Substitution Reactions and Reactivity at Aromatic Ring and Ester Group

The reactivity of this compound in substitution reactions is twofold, involving both the aromatic ring and the ester functional group. researchgate.net

Aromatic Ring Substitution:

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl (-OH) and ethoxy (-OC2H5) groups. youtube.comyoutube.com These groups increase the electron density of the ring, making it more nucleophilic. They are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. The para position to the hydroxyl group is occupied by the ester, and the para position to the ethoxy group is occupied by the hydroxyl group. This leaves the positions ortho to the hydroxyl and ethoxy groups as the most likely sites for electrophilic attack. However, the ethyl ester group (-COOC2H5) is an electron-withdrawing group and acts as a meta-director, deactivating the ring towards EAS. The combined effect of these substituents makes the positions ortho to the hydroxyl and ethoxy groups the most reactive sites for electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the ring is less common as the ring is electron-rich and lacks strong electron-withdrawing groups in positions ortho or para to a good leaving group. youtube.comyoutube.com For an SNAr reaction to occur, the aromatic ring typically needs to be substituted with one or more strong electron-withdrawing groups, such as a nitro group, to make the ring sufficiently electron-poor to be attacked by a nucleophile. youtube.comnih.gov

Ester Group Substitution:

The ethyl ester group is a key site for nucleophilic acyl substitution. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to the hydrolysis and transesterification reactions of the compound. In these reactions, a nucleophile (water or an alcohol) attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. libretexts.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation:

Reduction:

The ethyl ester group is the primary site for reduction. Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). byjus.comlibretexts.orgorgosolver.com In this reaction, the ester is converted to two alcohols: the alcohol derived from the carboxylic acid portion (in this case, 3-ethoxy-4-hydroxybenzyl alcohol) and the alcohol from the ethyl group (ethanol). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH4 on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another hydride equivalent to the primary alcohol. Weaker reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce esters. libretexts.org Catalytic hydrogenation using H2 gas and a metal catalyst (like Palladium, Platinum, or Nickel) is another method for reducing esters to alcohols, though it often requires more forcing conditions than the reduction of alkenes. youtube.comyoutube.com

Below is a table summarizing the expected products of the reduction of this compound with LiAlH4.

| Starting Material | Reagent | Product 1 | Product 2 |

| This compound | 1. LiAlH42. H3O+ | 3-ethoxy-4-hydroxybenzyl alcohol | Ethanol |

Hydrolysis and Transesterification Mechanisms of the Ester Linkage

The ester linkage in this compound is susceptible to both hydrolysis and transesterification, which can be catalyzed by either acids or bases. masterorganicchemistry.com

Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the ester undergoes hydrolysis to form 3-ethoxy-4-hydroxybenzoic acid and ethanol. The reaction is reversible. The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of an ethanol molecule to yield the protonated carboxylic acid. Finally, deprotonation by a water molecule regenerates the acid catalyst and gives the carboxylic acid product. ucla.edu

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt of the acid and ethanol. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid. The ethoxide ion, being a strong base, then deprotonates the carboxylic acid to form the carboxylate salt and ethanol. libretexts.org

Transesterification:

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. ucla.eduyoutube.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound and ethanol. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu

Base-Catalyzed Transesterification: This reaction is typically carried out using an alkoxide that corresponds to the alcohol being used for the exchange. masterorganicchemistry.compatsnap.com For instance, using sodium methoxide (B1231860) in methanol would convert this compound to Mthis compound. The mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the ethoxide ion. researchgate.netresearchgate.net

The table below summarizes the products of hydrolysis and a representative transesterification reaction.

| Reaction | Catalyst | Reactant 2 | Product 1 | Product 2 |

| Hydrolysis | Acid (e.g., H2SO4) or Base (e.g., NaOH) | Water | 3-ethoxy-4-hydroxybenzoic acid (or its salt) | Ethanol |

| Transesterification | Acid (e.g., H2SO4) or Base (e.g., NaOCH3) | Methanol | Mthis compound | Ethanol |

Derivatives and Analogues of Ethyl 3 Ethoxy 4 Hydroxybenzoate

Design and Synthesis of Substituted Benzoates with Modified Aromatic Rings

The modification of the aromatic ring of benzoate (B1203000) esters is a key strategy for fine-tuning their chemical and physical properties. This is often achieved by introducing various substituents onto the benzene (B151609) core. The synthesis of these derivatives typically involves electrophilic aromatic substitution reactions on a precursor molecule, such as 3-ethoxy-4-hydroxybenzoic acid or a related benzoate.

One common modification is halogenation. For instance, the introduction of chlorine atoms onto the ring leads to compounds like ethyl 3,5-dichloro-4-hydroxybenzoate. chemsynthesis.com The synthesis of such a compound would likely proceed by the direct chlorination of ethyl 4-hydroxybenzoate, where the hydroxyl and ester groups direct the incoming electrophiles. Similarly, various fluorinated analogues, including ethyl 2-chloro-4-hydroxybenzoate, ethyl 2,3-difluoro-4-hydroxybenzoate, and ethyl 2,6-difluoro-4-hydroxybenzoate, have been synthesized. sigmaaldrich.com

The design of these molecules is often driven by the desire to alter the electronic properties of the aromatic ring. Halogens, being electron-withdrawing groups, can significantly impact the acidity of the phenolic proton and the reactivity of the molecule in subsequent reactions. The synthesis of symmetrical 1,5-diaryl-1,3,5-pentanetriones, for example, has been achieved through the condensation of substituted benzoate esters with acetone (B3395972) using lithium hexamethyldisilazide (LiHMDS) as a strong base. researchgate.net This demonstrates how substituted benzoates serve as crucial building blocks in organic synthesis. researchgate.net

Below is a table of representative benzoate derivatives with modified aromatic rings.

| Compound Name | Molecular Formula | CAS Number |

| Ethyl 3,5-dichloro-4-hydroxybenzoate | C₉H₈Cl₂O₃ | 17302-82-8 |

| Ethyl 2-chloro-4-hydroxybenzoate | C₉H₉ClO₃ | 56069-35-3 |

| Ethyl 2,3-difluoro-4-hydroxybenzoate | C₉H₈F₂O₃ | 1214346-22-1 |

| Ethyl 2,6-difluoro-4-hydroxybenzoate | C₉H₈F₂O₃ | 796080-93-8 |

| Ethyl 3-acetamido-4-hydroxybenzoate | C₁₁H₁₃NO₄ | 198704-99-3 |

| Ethyl 2,6-dimethyl-4-hydroxybenzoate | C₁₁H₁₄O₃ | 75056-98-3 |

Structure-Reactivity Relationships in Related Compounds

The relationship between the structure of substituted benzoates and their chemical reactivity is a cornerstone of physical organic chemistry. The nature, position, and number of substituents on the aromatic ring profoundly influence the molecule's electronic distribution and, consequently, its reactivity.

Electron-donating groups (EDGs), such as alkoxy or alkyl groups, increase the electron density on the aromatic ring. This makes the ring more susceptible to electrophilic attack and decreases the acidity of a phenolic hydroxyl group if present. Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., Cl, F) or nitro groups, decrease the electron density of the ring. chemsynthesis.comsigmaaldrich.com This deactivates the ring towards electrophilic substitution but increases the acidity of the phenolic proton, making it more likely to be deprotonated by a base.

For example, in the synthesis of 1,5-diaryl-1,3,5-pentanetriones from substituted benzoate esters, the reactivity of the ester is influenced by the substituents on the benzoate ring. researchgate.net The condensation reaction involves the formation of an enolate, and the ease of this step can be modulated by the electronic nature of the aromatic ring.

The presence of substituents also dictates the regioselectivity of further reactions. The hydroxyl and ethoxy groups in ethyl 3-ethoxy-4-hydroxybenzoate are ortho- and para-directing for electrophilic aromatic substitution. The introduction of other substituents can either reinforce or compete with this directing effect, leading to different isomers. Understanding these structure-reactivity relationships is crucial for designing synthetic routes to complex molecules derived from this basic scaffold.

Chiral Derivatives and Enantioselective Studies

The introduction of chirality into molecules like this compound can lead to derivatives with specific stereochemical properties. While direct enantioselective studies on this specific compound are not widely documented, the principles for creating chiral derivatives are well-established in organic chemistry.

One approach involves introducing chiral centers into the molecule. A patent for chiral 3-hydroxypyridin-4-one derivatives, which share structural motifs with hydroxybenzoates, describes a method of reacting a precursor with different chiral amino alcohols. google.com This strategy attaches a chiral auxiliary to the core structure. A similar approach could be envisioned for this compound, where the phenolic hydroxyl or the carboxylate group could be reacted with a chiral reagent.

Another strategy is to use a chiral starting material or a chiral catalyst during the synthesis. For example, the esterification of the parent acid, 3-ethoxy-4-hydroxybenzoic acid, could be performed with a chiral alcohol, resulting in a diastereomeric mixture of esters that could potentially be separated. Alternatively, an enantioselective reaction could be used to introduce a substituent onto the aromatic ring in a stereospecific manner.

The purpose of creating such chiral derivatives is often to enhance biological activity or to study stereospecific interactions. In the case of the chiral 3-hydroxypyridin-4-one derivatives, the introduction of chiral groups was intended to enhance their bioactivity and reduce toxicity. google.com These principles highlight the potential for developing chiral analogues of this compound for various research applications.

Alkyl and Aryl Ether Analogues and their Synthesis

Modifying the ether groups of this compound provides another avenue for creating diverse analogues. This can involve changing the ethyl group of the ethoxy substituent to other alkyl or aryl groups.

The synthesis of such analogues typically relies on the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with an alkyl or aryl halide. Starting with a dihydroxybenzoate precursor, selective alkylation can be achieved by controlling the reaction conditions or by using protecting groups.

A related synthetic process is detailed in a patent for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, an intermediate for the synthesis of repaglinide. google.com The process begins with 4-methylsalicylic acid, which is first ethylated using diethyl sulfate (B86663) in the presence of potassium carbonate to form an ethyl ether. google.com This highlights a common method for creating alkoxy groups on a benzene ring.

The synthesis of ethyl 4-ethoxybenzoate, an isomer of the title compound, also provides insight into the formation of these structures. nih.gov Such compounds can be prepared by the ethylation of the corresponding 4-hydroxybenzoic acid ethyl ester. ymdb.ca The synthesis of ethyl 3-ethoxypropionate through the addition of ethanol (B145695) to ethyl acrylate (B77674) further illustrates the methods available for creating ethoxy groups in ester-containing molecules. google.comnih.gov

A summary of synthetic approaches to ether analogues is presented below.

| Target Analogue Type | Synthetic Method | Key Reagents | Starting Material Example |

| Alkyl Ether | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Dihydroxybenzoate |

| Alkyl Ether | Ethylation with Diethyl Sulfate | Diethyl sulfate, Base (e.g., K₂CO₃) | 4-Methylsalicylic acid google.com |

| Alkoxy Propionate | Michael Addition | Ethanol, Catalyst | Ethyl acrylate google.com |

Advanced Applications in Materials Science

Incorporation into Polymer Systems

The utility of phenolic compounds and their derivatives in polymer science is well-established. They can act as monomers for high-performance polymers or as functional additives that enhance polymer properties.

Poly(hydroxybenzoate) Synthesis and Polymerization Mechanisms

There is no specific literature detailing the synthesis of poly(hydroxybenzoate)s using Ethyl 3-ethoxy-4-hydroxybenzoate as a monomer. Generally, poly(hydroxybenzoate)s are a class of aromatic polyesters known for their high thermal stability and mechanical strength. Their synthesis often involves the polymerization of hydroxybenzoic acid derivatives.

Theoretically, this compound could serve as a precursor to a monomer for such polymers. The synthesis would likely require initial modification, such as the hydrolysis of the ethyl ester group to a carboxylic acid, to enable polymerization. The presence of the ethoxy group could potentially influence the final properties of the polymer, such as its solubility and thermal characteristics, by introducing a flexible side chain.

Role in Polymer Stabilization Mechanisms (e.g., Antioxidant Action in Polymers)

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for preventing the degradation of polymers when exposed to heat, oxygen, and light. The antioxidant activity stems from the ability of the hydroxyl group on the benzene (B151609) ring to donate a hydrogen atom to reactive radicals, thereby neutralizing them and terminating the degradation chain reaction.

While there are no specific studies on this compound as a polymer stabilizer, its structural similarity to other phenolic antioxidants suggests it could theoretically perform this function. The ethoxy group at the meta-position to the hydroxyl group might modulate its antioxidant efficacy. For a compound to be an effective polymer stabilizer, it must have good compatibility with the polymer matrix and low volatility at processing temperatures.

Development of Liquid Crystalline Materials

The search for this compound's application in liquid crystalline materials did not yield any specific results. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. Benzoate (B1203000) derivatives are common structural motifs in liquid crystal molecules due to their rigid, rod-like shape, which promotes the formation of anisotropic liquid crystalline phases.

For this compound to be a component of a liquid crystalline material, it would likely need to be chemically modified to create a more elongated and rigid molecular structure, often by attaching other aromatic rings or aliphatic chains.

Potential in Optoelectronic Material Development

There is no available information on the use of this compound in the development of optoelectronic materials. Organic compounds for optoelectronics, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), typically possess extensive conjugated π-electron systems to facilitate charge transport and light absorption or emission.

The single benzene ring of this compound does not provide sufficient conjugation for such applications. It would need to be incorporated into a larger, more complex molecular architecture to be considered for use in optoelectronic devices.

Exploration in Nanotechnology Applications

No documented explorations of this compound in nanotechnology have been found. Nanotechnology applications of organic molecules often involve their use in the formation of self-assembled monolayers, as functional ligands for nanoparticles, or as components of molecular machines. The specific combination of functional groups in this compound could potentially be used to direct the assembly of nanostructures or to modify the surface properties of nanomaterials, but this remains a hypothetical application without direct research to support it.

Role in Biocatalysis and Enzymatic Transformations

Enzymatic Hydrolysis of Ester Derivatives

The enzymatic hydrolysis of the ester bond in compounds structurally similar to Ethyl 3-ethoxy-4-hydroxybenzoate is a common and well-studied biocatalytic transformation. Hydrolases, particularly lipases and esterases, are frequently employed for this purpose. These enzymes catalyze the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, research on analogous compounds provides significant insights. For instance, studies on the enzymatic resolution of various β-hydroxy esters demonstrate the utility of enzymes like Pseudomonas cepacia lipase (B570770) (PCL), Pig liver esterase (PLE), and Candida rugosa lipase (CRL) in hydrolyzing ester derivatives. scielo.brresearchgate.netscielo.br The efficiency and stereoselectivity of such reactions are influenced by the specific enzyme used, the structure of the substrate, and the reaction conditions. scielo.brresearchgate.netscielo.br

For example, the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a β-hydroxy ester, has been successfully achieved with high enantioselectivity using PCL. scielo.brresearchgate.netscielo.br This suggests that lipases could potentially be effective in hydrolyzing the ethyl ester group of this compound to produce 3-ethoxy-4-hydroxybenzoic acid. The presence of the ethoxy and hydroxyl groups on the benzene (B151609) ring may influence the enzyme's substrate recognition and catalytic activity.

Table 1: Enzymes Used in the Hydrolysis of Structurally Related Esters

| Enzyme | Abbreviation | Source Organism | Related Substrate(s) |

| Pseudomonas cepacia lipase | PCL | Pseudomonas cepacia | Ethyl 3-hydroxy-3-phenylpropanoate |

| Pig liver esterase | PLE | Porcine liver | Ethyl 3-hydroxy-3-phenylpropanoate |

| Candida rugosa lipase | CRL | Candida rugosa | Ethyl 3-hydroxy-3-phenylpropanoate |

Biocatalytic Synthesis Pathways Involving Related Compounds

The synthesis of aromatic compounds through biocatalytic routes is a growing area of research. While specific biocatalytic synthesis pathways for this compound are not detailed in the available literature, the synthesis of its core structure, 4-hydroxybenzoic acid and its derivatives, has been explored using enzymatic and microbial systems.

For example, a novel synthesis of the drug Bosutinib utilizes 3-methoxy-4-hydroxybenzoic acid as a starting material, a compound structurally similar to the acid moiety of this compound. This multi-step synthesis involves conventional chemical methods, but highlights the importance of substituted hydroxybenzoic acids as building blocks for complex molecules.

Furthermore, microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been successfully demonstrated. This involves the use of engineered Escherichia coli to convert substrates like L-tyrosine into 4-hydroxybenzoic acid through a multi-enzyme cascade. This approach offers a sustainable alternative to chemical synthesis from petroleum-derived phenol (B47542).

Enzyme Inhibition Studies and Mechanistic Insights

The interaction of small molecules with enzymes can lead to the modulation of their activity, a phenomenon central to drug discovery and toxicology. Analogs of this compound have been investigated for their effects on important enzyme systems.

A structurally related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been identified as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular response to low oxygen levels.

EDHB acts as a competitive inhibitor of PHD, likely by chelating the iron atom in the enzyme's active site, which is essential for its catalytic activity. This inhibition leads to the stabilization of HIF-1α, a subunit of the HIF transcription factor, which then activates the expression of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism. The mechanism of inhibition by EDHB provides a strong rationale for investigating this compound and its analogs as potential modulators of the HIF pathway.

Table 2: Prolyl Hydroxylase Domain (PHD) Enzyme and its Inhibitor Analog

| Enzyme | Abbreviation | Function | Inhibitor Analog |

| Prolyl Hydroxylase Domain | PHD | Regulates HIF-1α stability | Ethyl 3,4-dihydroxybenzoate (EDHB) |

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs and environmental pollutants. The modulation of CYP activity can have significant implications for drug efficacy and toxicity.

The metabolism of p-hydroxybenzene derivatives by CYP enzymes can also lead to the formation of reactive metabolites. The specific substitution pattern on the benzene ring, including the presence of an ethoxy group, can influence the rate and pathway of metabolism, potentially affecting the biological activity and safety profile of the compound.

Analytical Methodologies for Research Purposes

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds like Ethyl 3-ethoxy-4-hydroxybenzoate, offering high-resolution separation and sensitive detection.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxybenzoic acid esters, GC-MS allows for effective separation and provides detailed structural information through mass spectral fragmentation patterns. While specific GC-MS methods for this compound are not extensively documented in publicly available literature, methods for related compounds, such as fatty acid ethyl esters and other phenolic compounds, provide a strong basis for method development. phytojournal.comresearchgate.netnih.govnih.gov

Derivatization is a common strategy in the GC-MS analysis of phenolic compounds to increase their volatility and improve chromatographic peak shape. However, direct analysis is also possible. The mass spectrum of the related compound, 3-Ethoxy-4-hydroxybenzoic acid, shows characteristic fragmentation that can be used for its identification, and similar principles would apply to its ethyl ester derivative.

A typical GC-MS method for a related compound, ethyl 4-hydroxybenzoate, specifies its purity as greater than 99.0% as determined by GC, indicating the suitability of the technique for quality control. vwr.com The analysis of fatty acid ethyl esters by GC-MS often involves a nonpolar dimethylpolysiloxane column, which provides excellent resolution. nih.gov

A hypothetical GC-MS method for this compound could be developed based on methods for similar analytes. The following table outlines potential starting parameters.

| Parameter | Value |

| Column | Nonpolar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is the most common mode for analyzing phenolic esters.

Several methods for related parabens (esters of p-hydroxybenzoic acid) have been established. For instance, a validated HPLC method for the simultaneous determination of methylparaben, ethylparaben, and propylparaben (B1679720) uses a C8 analytical column with a mobile phase of acetonitrile, tetrahydrofuran, and water. nih.gov Another method for analyzing p-hydroxybenzoic acid and its esters utilizes an evaporative light scattering detector (ELSD) for universal detection. jascoinc.com The separation of dihydroxybenzoic acid isomers has been achieved using hydrogen-bonding mode on specialized columns, highlighting the options available for resolving structurally similar compounds. sielc.com

For isomeric compounds like ethoxy hydroxybenzoates, HPLC is crucial for achieving separation. walshmedicalmedia.com The choice of column, mobile phase composition, and detector are key to developing a robust method. A photodiode array (PDA) detector is often used as it can provide spectral information, aiding in peak identification and purity assessment.

The following table presents a potential HPLC method for the analysis of this compound, based on methods for similar phenolic esters.

| Parameter | Value |

| Column | C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net UPLC is particularly well-suited for the analysis of complex mixtures and for high-throughput screening.

The analysis of phenolic acids and their esters in various matrices has been successfully demonstrated using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netnih.gov This combination provides excellent selectivity and sensitivity for quantification. For example, a rapid UPLC-MS/MS method was developed for the analysis of 17 phenolic acids in beverages, using a C18 column and a gradient elution. researchgate.net Similarly, UPLC-Q-TOF-MS/MS has been used to identify 43 phenolic compounds, including hydroxybenzoic acids, in plant extracts. nih.gov These studies underscore the power of UPLC for comprehensive phenolic profiling.

A representative UPLC method for high-resolution analysis of this compound is outlined below.

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of isomers and impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV (PDA) and/or Mass Spectrometry (Q-TOF, QqQ) |

| Column Temperature | 40 °C |

Solid Phase Microextraction (SPME) Applications in Sample Preparation

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It is particularly useful for extracting volatile and semi-volatile organic compounds from a variety of matrices, including liquids and solids. tandfonline.comnih.gov For the analysis of this compound, especially in complex samples like food or environmental matrices, SPME can be coupled with GC-MS to concentrate the analyte and remove interfering substances. tandfonline.comresearchgate.netmdpi.comtandfonline.com

The choice of fiber coating is critical in SPME and depends on the polarity and volatility of the analyte. For phenolic and ester compounds, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), often provide good extraction efficiency. mdpi.com Headspace SPME (HS-SPME) is commonly used for volatile compounds, where the fiber is exposed to the vapor phase above the sample. mdpi.comsigmaaldrich.com This minimizes matrix effects and extends the lifetime of the fiber.

The following table provides a general framework for developing an HS-SPME method for this compound.

| Parameter | Value |

| SPME Fiber | DVB/CAR/PDMS or similar |

| Extraction Mode | Headspace (HS) |

| Sample Volume | 5-10 mL in a 20 mL vial |

| Incubation Temperature | 60-80 °C |

| Incubation Time | 15-30 min |

| Extraction Time | 20-40 min |

| Desorption | In GC injector at 250-280 °C for 2-5 min |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy in Reaction Monitoring)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. Aromatic compounds, such as this compound, possess chromophores that give rise to characteristic UV absorption spectra. The benzene (B151609) ring and carbonyl group are the primary chromophores in this molecule. masterorganicchemistry.com

The UV spectrum of a molecule is influenced by its substituents. For substituted benzoic acids, the position and nature of the substituents affect the wavelength of maximum absorbance (λmax) and the molar absorptivity. researchgate.net The UV spectrum of ethyl benzoate (B1203000), a related compound, shows a strong absorption band. nist.gov The presence of hydroxyl and ethoxy groups on the benzene ring in this compound would be expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted ethyl benzoate.

UV-Vis spectroscopy can be a valuable tool for monitoring the progress of chemical reactions, such as the esterification of a hydroxybenzoic acid to form this compound. oxinst.comnih.govuhamka.ac.idgoogle.comiajpr.com By monitoring the change in absorbance at a specific wavelength corresponding to the product or reactant over time, the reaction kinetics can be studied. For instance, the formation of an ester can be followed by observing the increase in absorbance at the λmax of the ester product. oxinst.com

Below are the expected UV-Vis spectral properties for this compound and its application in reaction monitoring.

| Application | Details |

| Quantitative Analysis | A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. This allows for the determination of the concentration of the compound in unknown samples, provided there are no interfering substances that absorb at the same wavelength. |

| Reaction Monitoring | The esterification of 3-ethoxy-4-hydroxybenzoic acid with ethanol (B145695) can be monitored by observing the appearance of the absorption band of the product, this compound. The rate of reaction can be determined from the rate of change of absorbance. |

| Expected λmax | Based on related structures, the primary absorption band is expected in the range of 250-300 nm. researchgate.netnih.gov |

Future Research Directions and Theoretical Perspectives

Computational Design of Novel Derivatives with Tailored Reactivity

The future of chemical synthesis and functional molecule design is increasingly reliant on computational and in silico methodologies. For Ethyl 3-ethoxy-4-hydroxybenzoate, these approaches offer a pathway to rationally design novel derivatives with precisely tailored reactivity and properties, accelerating discovery while minimizing resource-intensive laboratory work.

Computational tools, particularly quantum chemical methods like Density Functional Theory (DFT), can be employed to model the electronic structure and predict the reactivity of this compound. amanote.comresearchgate.netresearchgate.net By calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies, researchers can identify the most probable sites for electrophilic or nucleophilic attack. nih.gov This allows for the prediction of how modifications to the core structure—such as altering the length of the alkoxy chain, changing the ester group, or adding further substituents to the aromatic ring—will influence its chemical behavior. researchgate.net

Molecular docking simulations represent another powerful tool, particularly for designing derivatives with specific biological activities. nih.govacs.org By modeling the interaction of potential derivatives with the active sites of enzymes or receptors, scientists can screen vast virtual libraries of compounds to identify those with the highest binding affinities and most favorable interactions. nih.govresearchgate.net For instance, derivatives of phenolic acids and benzoates are being investigated in silico for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX-2). nih.govresearchgate.net This same approach can be applied to design this compound derivatives as potential leads for new therapeutic agents.

The table below outlines a potential computational workflow for designing novel derivatives.

| Step | Computational Method | Objective | Potential Outcome |

| 1. Baseline Analysis | Quantum Chemistry (DFT) | Characterize the electronic structure and reactivity of the parent molecule. | Identify reactive sites and predict reaction energetics. researchgate.net |

| 2. Virtual Library Generation | Combinatorial Chemistry Software | Create a diverse set of virtual derivatives with varied functional groups. | A large pool of candidate molecules for screening. |

| 3. Property Prediction | QSAR, ADMET Modeling | Predict physicochemical properties, bioavailability, and potential toxicity. mdpi.comnih.gov | Filter out candidates with undesirable drug-like properties. |

| 4. Biological Target Docking | Molecular Docking | Simulate binding of derivatives to a specific biological target (e.g., an enzyme). acs.org | Rank derivatives based on binding affinity and identify key interactions. |

| 5. Lead Optimization | Iterative DFT and Docking | Fine-tune the structure of high-ranking candidates to improve binding and reactivity. | Optimized lead compounds for laboratory synthesis and in vitro testing. |

This in silico approach provides powerful speculative guidance, enabling researchers to focus experimental efforts on compounds with the highest probability of success, thereby streamlining the development of new functional molecules derived from this compound. nih.gov

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, maximizing yields, and minimizing byproducts. The synthesis of this compound typically involves two key transformations: esterification of the carboxylic acid and etherification of a hydroxyl group. Future research will likely employ advanced analytical and computational techniques to gain deeper insights into these pathways.

The formation of the ethoxy group can be achieved via a Williamson ether synthesis, reacting a dihydroxybenzoic acid precursor with an ethylating agent. wikipedia.org This reaction proceeds via an S\textsubscript{N}2 mechanism, where a phenoxide ion acts as a nucleophile. jk-sci.commasterorganicchemistry.com However, competition between O-alkylation (ether formation) and C-alkylation (attachment of the alkyl group to the ring) can occur, especially with phenoxides. jk-sci.com Furthermore, the choice of solvent can significantly impact the regioselectivity of the reaction. researchgate.net A multi-faceted approach combining experimental probing with detailed kinetic modeling and quantum mechanical calculations can elucidate the complex reaction networks, including the transition states and energy barriers for competing pathways like O- vs. C-alkylation. researchgate.net

Similarly, the esterification step, whether through Fischer esterification or other methods, can be studied in greater detail. While often straightforward, side reactions can occur. Advanced techniques such as in situ NMR and IR spectroscopy can monitor the reaction in real-time, identifying transient intermediates and byproducts. nih.gov Coupling this experimental data with DFT calculations can validate proposed mechanisms, such as whether a catalyst like monoalkyltin(IV) operates through a mononuclear or a multinuclear assembly, and can pinpoint the rate-determining step of the catalytic cycle. nih.govhomkat.nl

| Reaction Type | Key Mechanistic Question | Advanced Investigative Technique | Expected Insight |

| Etherification | O-alkylation vs. C-alkylation selectivity. | Kinetic modeling combined with DFT calculations. researchgate.net | Quantitative understanding of solvent effects and energy barriers for competing pathways. |

| Etherification | Role of the base and potential for elimination side reactions. | In situ spectroscopic monitoring (e.g., ReactIR). | Identification of key intermediates and conditions that favor elimination over substitution. learncbse.in |

| Esterification | Elucidation of the catalytic cycle with Lewis acid catalysts. | Combined spectroscopic analysis (NMR, IR, MS) and DFT. nih.gov | Determination of active catalytic species and the rate-determining step. |

| Esterification | Substrate scope and limitations. | High-throughput experimental screening and computational analysis. | Predictive models for reaction success based on substrate electronic and steric properties. |

By achieving a more profound mechanistic understanding, chemists can develop more robust and efficient syntheses for this compound and its analogs.

Exploration in Emerging Material Science Fields and Applications

The structural motifs within this compound make it a promising candidate as a monomer or precursor for the synthesis of advanced functional polymers. Research in this area could unlock applications in biomaterials, specialty packaging, and electronics.

Hydroxybenzoic acids and their derivatives are known to be precursors for wholly aromatic polyesters, which are valued for their high thermal stability. researchgate.netacs.org Through polycondensation reactions, this compound could potentially be used to create novel polyesters. The ethoxy and ester functionalities could be modified or used as handles to tune the polymer's properties, such as solubility and processability, which are often challenges with rigid aromatic polymers. researchgate.net

Another promising avenue is the development of polymers with inherent bioactivity. Phenolic compounds are known for their antioxidant properties. By incorporating the this compound moiety into a polymer backbone, such as in poly(anhydride-esters), it is possible to create materials with built-in antioxidant capabilities. nih.gov Such materials could be highly valuable for applications like active food packaging, where the polymer itself helps to preserve the contents, or as biocompatible materials for medical devices where reducing oxidative stress is beneficial. acs.orgacs.org Research has demonstrated the synthesis of functional poly(hydroxybenzoate-co-lactide) polymers with antimicrobial activity, suggesting a similar potential for derivatives of the subject compound. nih.gov

The synthesis of these polymers could be achieved through various methods, including transesterification or reaction with protected imidazolides, to covalently link the phenolic ester to a polymer backbone like cellulose. acs.org

| Polymer Class | Potential Synthetic Route | Key Feature | Potential Application |

| Aromatic Polyesters | Melt or solution polycondensation of a di-functionalized derivative. researchgate.net | High thermal stability, mechanical strength. | High-performance plastics, liquid crystal polymers. acs.org |

| Poly(anhydride-esters) | Solution polymerization with diacids (e.g., adipic acid). nih.gov | Biodegradability, antioxidant properties. | Drug delivery systems, antioxidant biomaterials. |

| Cellulose Esters | Transesterification or reaction with activated acids. acs.org | Renewable source, biocompatibility, long-term activity. | Bioactive films for packaging, medical textiles. acs.org |

| Poly(hydroxybenzoate-co-lactides) | Ring-opening polymerization of a lactide-like derivative. nih.gov | Biodegradability, tunable antimicrobial activity. | Medical implants, tissue engineering scaffolds. |

By leveraging this compound as a building block, material scientists can explore a new generation of functional polymers with tailored properties for a wide range of advanced applications.

Development of Novel Biocatalytic Pathways for Sustainable Synthesis

The principles of green chemistry are driving a shift towards enzymatic and biocatalytic methods for chemical synthesis. These approaches offer high selectivity under mild conditions, reducing energy consumption and hazardous waste. Future research into this compound will undoubtedly focus on developing such sustainable pathways.

Enzymes, particularly lipases, are highly effective for catalyzing esterification and transesterification reactions to produce phenolic esters. nih.govscielo.br Immobilized lipases, such as Lipase (B570770) B from Candida antarctica (often known as Novozym 435), have been successfully used to synthesize a variety of lipophilic esters of phenolic compounds. nih.govnih.govmdpi.com A potential biocatalytic route to this compound could involve the lipase-catalyzed esterification of 3-ethoxy-4-hydroxybenzoic acid with ethanol (B145695). This avoids the need for harsh acid catalysts and high temperatures typical of traditional Fischer esterification. mdpi.com

Furthermore, the entire molecule could potentially be assembled from bio-based precursors using a multi-enzyme cascade. For example, vanillin (B372448) and related compounds can be produced biocatalytically. sphinxsai.comnih.gov A hypothetical pathway could start with a renewable resource like lignin, which can be broken down to yield compounds like vanillic acid. polimi.it Enzymes such as carboxylic acid reductases could then convert the acid to an aldehyde, while other enzymes could perform the necessary ethylation. A patent describes a biosynthesis method for ethyl vanillin starting from 3-ethoxy-4-hydroxymandelic acid using a dehydrogenase and a decarboxylase. google.com Similarly, protocatechuic acid (3,4-dihydroxybenzoic acid), a known metabolite in fungi like Aspergillus niger, could serve as a starting point. nih.govsigmaaldrich.com

The table below outlines potential enzymatic steps for a sustainable synthesis.

| Transformation | Enzyme Class | Substrate(s) | Product | Advantage |

| Esterification | Lipase nih.gov | 3-ethoxy-4-hydroxybenzoic acid + Ethanol | This compound | Mild conditions, high selectivity, reusable catalyst. scielo.br |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase nih.gov | Vanillic Acid | Vanillin | ATP/NADPH dependent, high conversion. |

| Decarboxylation/Carboxylation | Decarboxylase mdpi.com | Vanillic Acid | Guaiacol | Can be run in reverse to add CO₂. |

| Transamination/Amidation | Transaminase & Lipase polimi.it | Vanillin -> Vanillylamine -> Amide | Capsaicinoid analogs | Chemoenzymatic cascade from bio-based precursors. polimi.it |

Developing these biocatalytic routes represents a significant step towards the sustainable production of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-ethoxy-4-hydroxybenzoate, and what are the critical reaction steps?

- Methodological Answer : The synthesis typically involves sequential alkylation and functional group modifications. For example:

Alkylation : Ethylation of 4-hydroxybenzoic acid derivatives using ethyl bromide under controlled temperature (e.g., 150°C in an autoclave) .

Bromination : Substitution of methyl groups with bromine using agents like N-bromosuccinimide (NBS) in organic solvents (e.g., CCl₄) at 40–60°C .

Cyanation/Functionalization : Conversion of intermediates (e.g., brominated derivatives) via cyanation with sodium cyanide or carbonylation using palladium catalysts .

- Key Considerations : Optimize solvent selection (e.g., ethanol for solubility and reaction homogeneity) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- FTIR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, phenolic -OH at ~3200 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve ethoxy (-OCH₂CH₃) and hydroxy (-OH) protons and verify substitution patterns .

- Chromatography : HPLC with UV detection (λ ~254 nm) or LC-MS for purity assessment .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

- Methodological Answer :

- Storage : Protect from light and moisture by storing in amber glass vials at 4°C.

- Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via GC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or similar software to model electron density maps, HOMO-LUMO gaps, and Fukui indices to identify reactive sites (e.g., para-hydroxy group) .

- Catalytic Applications : Simulate interactions with transition metals (e.g., Pd) for cross-coupling reactions, validating predictions with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare published IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) while controlling for assay conditions (e.g., serum concentration, incubation time) .

- Mechanistic Studies : Use fluorescence quenching assays or surface plasmon resonance (SPR) to quantify binding affinities with target proteins/DNA .

Q. How can researchers optimize solvent systems for green synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Evaluate bio-based solvents (e.g., cyclopentyl methyl ether) vs. traditional ethanol using Hansen solubility parameters and lifecycle assessments (LCAs) .

- Process Metrics : Measure atom economy (>85%) and E-factor (<2) to align with green chemistry principles .

Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules (e.g., DNA or enzymes)?

- Methodological Answer :

- Spectroscopic Methods :

- UV/Vis Titration : Monitor hypochromic shifts to assess intercalation with DNA (e.g., λₘₐₓ ~260 nm) .

- Circular Dichroism (CD) : Detect conformational changes in DNA helicity upon binding .

- Thermodynamic Analysis : Calculate ΔG, ΔH, and ΔS via van’t Hoff plots from isothermal titration calorimetry (ITC) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.